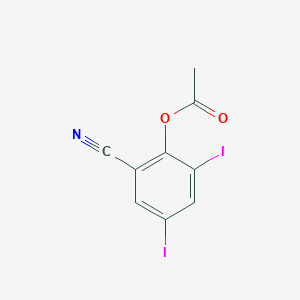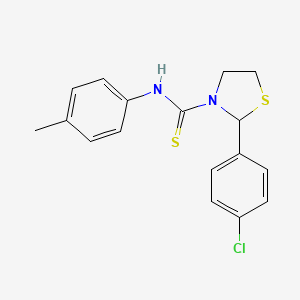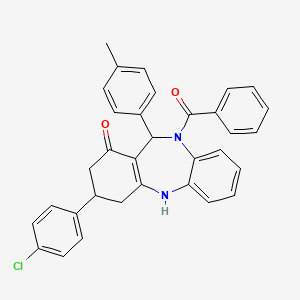![molecular formula C13H7F5N2OS B10896372 1-(2,4-Difluorophenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10896372.png)
1-(2,4-Difluorophenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-DIFLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is a synthetic organic compound that features both fluorinated aromatic rings and a pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DIFLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Ethanone Backbone: This could involve the reaction of a suitable ketone precursor with a fluorinated aromatic compound under acidic or basic conditions.
Introduction of the Pyrimidinyl Sulfanyl Group: This step might involve nucleophilic substitution reactions where a pyrimidinyl thiol reacts with the ethanone intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
1-(2,4-DIFLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This could involve the conversion of the ethanone group to a carboxylic acid.
Reduction: The ethanone group could be reduced to an alcohol.
Substitution: The fluorine atoms on the aromatic rings could be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol.
科学研究应用
1-(2,4-DIFLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 1-(2,4-Difluorophenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-1-propanone
- 1-(2,4-Difluorophenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-1-butanone
Uniqueness
1-(2,4-DIFLUOROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is unique due to its specific combination of fluorinated aromatic rings and a pyrimidine moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C13H7F5N2OS |
|---|---|
分子量 |
334.27 g/mol |
IUPAC 名称 |
1-(2,4-difluorophenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C13H7F5N2OS/c14-7-1-2-8(9(15)5-7)10(21)6-22-12-19-4-3-11(20-12)13(16,17)18/h1-5H,6H2 |
InChI 键 |
GFHQXNZXRMSAIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)C(=O)CSC2=NC=CC(=N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[B,E][1,4]diazepin-11-YL]benzoate](/img/structure/B10896306.png)
![4-[3-(diethylamino)propyl]-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10896307.png)
![(2E)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10896309.png)
![2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B10896311.png)
![4-{2,5-dimethyl-3-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B10896314.png)
![4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896316.png)



![4-(2-ethylpyrazol-3-yl)-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896329.png)

![4-{[3-(Methoxycarbonyl)-4-phenylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10896340.png)
![2-{1-(4-chlorophenyl)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methylphenyl)acetamide](/img/structure/B10896352.png)
